![molecular formula C17H24N4O3S B11246285 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B11246285.png)

2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

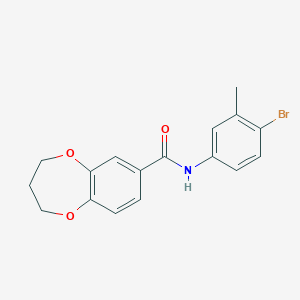

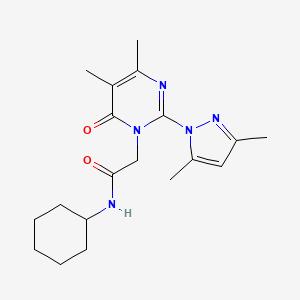

Beschreibung

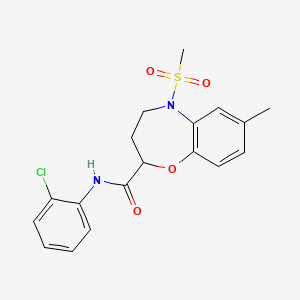

2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamid ist eine komplexe organische Verbindung mit einem Pyrido[2,3-d]pyrimidin-Kern.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamid umfasst in der Regel mehrstufige organische Reaktionen.

Bildung des Pyrido[2,3-d]pyrimidin-Kerns: Dieser Schritt beinhaltet häufig die Cyclisierung geeigneter Vorstufen unter sauren oder basischen Bedingungen.

Einführung der Thiogruppe: Die Thiogruppe kann durch nukleophile Substitutionsreaktionen unter Verwendung von Thiolreagenzien eingeführt werden.

Addition von Isopropylacetamid: Der letzte Schritt beinhaltet die Acylierung der Zwischenverbindung mit Isopropylacetamid unter kontrollierten Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann kontinuierliche Strömungsreaktoren verwenden, um die Reaktionsausbeute und -effizienz zu verbessern. Katalysatoren und optimierte Reaktionsbedingungen werden eingesetzt, um eine hohe Reinheit und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Schwefelatom, was zu Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen angreifen und sie in Alkohole umwandeln.

Substitution: Die Verbindung ist anfällig für nukleophile und elektrophile Substitutionsreaktionen, insbesondere am Pyrimidinring.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) für die elektrophile Substitution; Thiolreagenzien für die nukleophile Substitution.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Pyrido[2,3-d]pyrimidin-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht vielfältige chemische Modifikationen, wodurch sie in der synthetischen organischen Chemie wertvoll ist.

Biologie

Biologisch zeigt die Verbindung Potenzial als Enzyminhibitor. Ihre Struktur ermöglicht es ihr, mit verschiedenen biologischen Zielmolekülen zu interagieren, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der Medizin wird die Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und Antikrebsaktivitäten. Ihre Fähigkeit, spezifische biologische Signalwege zu modulieren, macht sie zu einem vielversprechenden Medikamentenkandidaten.

Industrie

In der Industrie kann die Verbindung bei der Synthese von fortgeschrittenen Materialien und als Vorstufe für andere bioaktive Verbindungen verwendet werden.

Wirkmechanismus

Die Verbindung übt ihre Wirkungen aus, indem sie mit spezifischen molekularen Zielmolekülen interagiert, wie z. B. Enzymen oder Rezeptoren. Ihr Wirkmechanismus beinhaltet häufig die Hemmung der Enzymaktivität oder die Modulation der Rezeptor-Signalwege. Der Pyrido[2,3-d]pyrimidin-Kern ist entscheidend für die Bindung an diese Zielmoleküle, während die Thio- und Isopropylacetamidgruppen ihre Bindungsaffinität und -spezifität erhöhen.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for therapeutic uses, particularly in the treatment of diseases where pyrido[2,3-d]pyrimidine derivatives have shown efficacy.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-({1,3-DIMETHYL-2,4-DIOXO-6-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-((1,3-Dimethyl-2,4-dioxo-6-ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamid

- 2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-methylacetamid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamid durch seine spezifischen Substituenten aus, die einzigartige chemische und biologische Eigenschaften verleihen. Diese Unterschiede können zu Variationen in der biologischen Aktivität führen, was sie zu einer einzigartigen und wertvollen Verbindung für Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C17H24N4O3S |

|---|---|

Molekulargewicht |

364.5 g/mol |

IUPAC-Name |

2-(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propan-2-ylacetamide |

InChI |

InChI=1S/C17H24N4O3S/c1-6-7-11-8-18-15-13(16(23)21(5)17(24)20(15)4)14(11)25-9-12(22)19-10(2)3/h8,10H,6-7,9H2,1-5H3,(H,19,22) |

InChI-Schlüssel |

IKUVPLTVSPCPJE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CN=C2C(=C1SCC(=O)NC(C)C)C(=O)N(C(=O)N2C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dichlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246205.png)

![N-(4-Chlorophenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide](/img/structure/B11246223.png)

![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11246232.png)

![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-bromophenyl)acetamide](/img/structure/B11246233.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11246243.png)

![2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11246256.png)

![1-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11246260.png)

![2-Ethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)butanamide](/img/structure/B11246267.png)